molecular formula C10H11NO3 B8775922 methyl N-(4-acetylphenyl)carbamate CAS No. 60677-43-2

methyl N-(4-acetylphenyl)carbamate

Cat. No.: B8775922
CAS No.: 60677-43-2
M. Wt: 193.20 g/mol
InChI Key: DQFHKHFFKZUKEP-UHFFFAOYSA-N
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Description

Methyl N-(4-acetylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with an acetyl group at the para position. The compound is synthesized via aldol crotonic condensation of this compound with 4-hydroxy-3,5-di(tert-butyl)benzaldehyde, yielding hydroxy chalcone derivatives with notable antioxidant activity .

Properties

CAS No.

60677-43-2

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl N-(4-acetylphenyl)carbamate

InChI

InChI=1S/C10H11NO3/c1-7(12)8-3-5-9(6-4-8)11-10(13)14-2/h3-6H,1-2H3,(H,11,13)

InChI Key

DQFHKHFFKZUKEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

Scientific Research Applications

Synthetic Routes

  • Direct Reaction :
    • Reactants : 4-acetylphenol and methyl isocyanate.
    • Conditions : Base catalysis (e.g., pyridine) in a solvent like acetone.
    • Yield : Typically high, ranging from 89% to 99%.
  • Alternative Methods :
    • Use of alkyl chloroformates with phenolic compounds can also yield various carbamate derivatives, allowing for structural diversity in synthesis.

Biological Activities

Research indicates that methyl N-(4-acetylphenyl)carbamate exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

  • Study Findings : In vitro studies have shown that this compound possesses significant antimicrobial properties against various strains, including Mycobacterium tuberculosis. A minimum inhibitory concentration (MIC) as low as 8 μM has been reported for certain derivatives .

Antifungal Properties

  • Research Insights : The compound has demonstrated effective inhibition against multiple fungal strains, suggesting its potential as a therapeutic agent for fungal infections .

Neuroprotective Effects

  • Mechanism : Similar carbamates have been studied for their ability to inhibit acetylcholinesterase activity, which may enhance cognitive functions by increasing acetylcholine levels in synaptic clefts. This opens avenues for exploring its use in treating neurodegenerative diseases .

Antimycobacterial Activity

A study evaluated the antimycobacterial activity of this compound derivatives. The results indicated strong efficacy against Mycobacterium tuberculosis, with significant activity noted at low MIC values .

Antifungal Studies

Another investigation focused on the antifungal potential of this compound, revealing effective inhibition against various fungal strains, positioning it as a promising therapeutic candidate.

Neuroprotective Studies

Preliminary studies suggest that carbamates like this compound may exhibit neuroprotective effects through the inhibition of acetylcholinesterase, which could enhance cognitive function and provide therapeutic benefits in neurodegenerative conditions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Carbamates with varying para-substituents exhibit distinct properties:

Compound Name Substituent Molecular Weight Synthesis Method Key Structural Features
Methyl N-(4-acetylphenyl)carbamate 4-acetyl 223.23* Aldol condensation Acetyl group enhances electron withdrawal
Methyl N-(4-chlorophenyl)carbamate 4-chloro 185.61 Methanol + carbamic chloride Chloro substituent increases lipophilicity
Methyl N-(4-nitrophenyl)carbamate 4-nitro 196.15 Similar carbamylation Nitro group elevates reactivity and polarity
Benzyl N-(4-pyridyl)carbamate 4-pyridyl 228.25 4-aminopyridine + benzyl chloroformate Pyridyl nitrogen enables hydrogen bonding

*Calculated based on molecular formula C₁₀H₁₁NO₃.

Key Observations :

  • Lipophilicity : Chloro and nitro substituents increase log P compared to acetyl, as evidenced by HPLC studies on analogous carbamates .
  • Hydrogen Bonding : The acetyl group in this compound may participate in weaker hydrogen bonding compared to nitro or pyridyl groups, affecting solubility .

Crystal Structure and Packing

Crystallographic studies reveal substituent-dependent intermolecular interactions:

  • Methyl N-(4-chlorophenyl)carbamate : Forms C(4) chains via N–H⋯O hydrogen bonds along the b-axis .
  • Benzyl N-(4-pyridyl)carbamate : Exhibits N–H⋯N and C–O⋯O interactions, creating layered structures .
  • Methyl N-(4-nitrophenyl)carbamate : Higher R factor (0.074) suggests less ordered packing due to nitro group steric effects .

Preparation Methods

Reaction Mechanism and Conditions

The acylation of methyl N-phenylcarbamate with acetic anhydride in polyphosphoric acid (PPA) represents a direct method to introduce the acetyl group at the para position relative to the carbamate functionality. The reaction proceeds via electrophilic aromatic substitution, where PPA acts as both a catalyst and solvent, enhancing the electrophilicity of the acetylating agent.

Reaction Scheme:

Methyl N-phenylcarbamate+(CH3CO)2OPPA, 50–55°CMethyl N-(4-acetylphenyl)carbamate+CH3COOH\text{Methyl N-phenylcarbamate} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{PPA, 50–55°C}} \text{Methyl N-(4-acetylphenyl)carbamate} + \text{CH}_3\text{COOH}

Experimental Procedure

  • Reagents: Methyl N-phenylcarbamate (1.0 equiv), acetic anhydride (1.2 equiv), polyphosphoric acid (3.0 mL/g substrate).

  • Conditions: The mixture is heated at 50–55°C for 3 hours under vigorous stirring.

  • Workup: The reaction is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The crude product is purified via recrystallization from ethanol.

Table 1: Key Parameters for Acylation Method

ParameterValue
Temperature50–55°C
Reaction Time3 hours
Solvent/CatalystPolyphosphoric acid
Yield (Reported)Not explicitly stated

Advantages and Limitations

  • Advantages: Single-step synthesis, high regioselectivity for para-acylation.

  • Limitations: Requires handling of corrosive PPA, and the starting material (methyl N-phenylcarbamate) must be synthesized separately.

Three-Step Industrial Synthesis via Methyl Isocyanate

Reaction Overview

This method, detailed in a patent, involves three continuous steps:

  • Formation of Phenyl-N-Methyl Urethane: Reaction of diphenyl carbonate with methylamine.

  • Thermolysis to Methyl Isocyanate: Decomposition of phenyl-N-methyl urethane at elevated temperatures.

  • Carbamate Formation: Reaction of methyl isocyanate with 4-hydroxyacetophenone.

Reaction Scheme:

Diphenyl carbonate+CH3NH2Phenyl-N-methyl urethane+Phenol\text{Diphenyl carbonate} + \text{CH}3\text{NH}2 \rightarrow \text{Phenyl-N-methyl urethane} + \text{Phenol}
Phenyl-N-methyl urethaneΔMethyl isocyanate+Phenol\text{Phenyl-N-methyl urethane} \xrightarrow{\Delta} \text{Methyl isocyanate} + \text{Phenol}
Methyl isocyanate+4-HydroxyacetophenoneMethyl N-(4-acetylphenyl)carbamate\text{Methyl isocyanate} + \text{4-Hydroxyacetophenone} \rightarrow \text{this compound}

Step 1: Synthesis of Phenyl-N-Methyl Urethane

  • Conditions: 20–80°C, molar ratio of methylamine to diphenyl carbonate = 0.8:1–1:1.

  • Output: A mixture of phenyl-N-methyl urethane (61%), phenol (38%), and residual diphenyl carbonate (0.8%).

Step 2: Thermolysis of Phenyl-N-Methyl Urethane

  • Conditions: 180–220°C, pressure = 200 mmHg to atmospheric.

  • Product: Methyl isocyanate gas is separated via partial condensation.

Step 3: Carbamate Formation

  • Conditions: 0–50°C in inert solvent (e.g., dichloromethane) with a base catalyst (e.g., pyridine).

  • Yield: >98% (general for N-methyl carbamates).

Table 2: Industrial Synthesis Parameters

StepTemperaturePressureKey ReagentsProduct
120–80°CAmbientDiphenyl carbonate, CH₃NH₂Phenyl-N-methyl urethane
2180–220°C200 mmHgMethyl isocyanate
30–50°CAmbient4-HydroxyacetophenoneTarget carbamate

Scalability and Challenges

  • Advantages: High yield, suitability for continuous production.

  • Challenges: Requires specialized reactors for thermolysis, stringent safety protocols for methyl isocyanate handling.

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionAcylation MethodIndustrial Synthesis
Steps13
YieldModerate (inferred)>98%
ScalabilityLab-scaleIndustrial
Safety ConcernsCorrosive PPAToxic methyl isocyanate
Starting Material CostModerateHigh (multi-step process)

Experimental Considerations and Optimization

Solvent and Catalyst Selection

  • Acylation Method: PPA is critical for activating acetic anhydride; alternatives like BF₃·Et₂O may reduce corrosiveness but require optimization.

  • Industrial Method: Use of dimethylformamide (DMF) as a catalyst in Step 3 enhances reaction efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl N-(4-acetylphenyl)carbamate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves condensation of 4-acetylaniline with methyl chloroformate or via carbamate formation using methanol and acyl chlorides under reflux. Optimization includes adjusting solvent polarity (e.g., ethanol or dichloromethane), reaction time (4–6 hours), and temperature (60–80°C) to maximize yield. Post-synthesis purification via recrystallization (e.g., ethanol) ensures product homogeneity. Characterization employs NMR (e.g., ¹H/¹³C NMR for acetyl and carbamate group identification) and mass spectrometry (HRMS for molecular ion confirmation) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions. Data collection uses MoKα radiation (λ = 0.71073 Å) on diffractometers (e.g., Bruker SMART APEX). Structure solution involves direct methods (SHELXS) and refinement via SHELXL, achieving R-factors < 0.07. Key parameters include space group (often monoclinic or triclinic), unit cell dimensions (e.g., a = 7.4269 Å, b = 8.1003 Å), and hydrogen-bonding networks (N–H⋯O interactions forming C(4) chains) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyl and carbamate groups).
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.5 ppm for acetyl, δ 3.6–3.7 ppm for carbamate-OCH₃).
  • Mass Spectrometry : HRMS-ESI confirms molecular ion ([M+H]⁺) with < 1 ppm error.
  • Elemental Analysis : Validates C, H, N composition (e.g., C₉H₉NO₃) .

Advanced Research Questions

Q. How can structural data contradictions (e.g., bond length anomalies) be resolved during refinement?

  • Methodological Answer : Discrepancies arise from thermal motion or disorder. Use SHELXL’s TWIN/BASF commands for twinned crystals. Apply restraints (e.g., DFIX for bond lengths, ISOR for anisotropic displacement parameters). Validate via residual density maps and Hamilton R-factor ratio tests. Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What strategies improve yield in challenging synthetic steps (e.g., competing side reactions)?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., acetyl protection of amines).
  • Catalysis : Use Mo(CO)₆ to promote carbamate formation from nitroarenes and dimethyl carbonate.
  • Kinetic Control : Lower reaction temperatures (e.g., 0°C) to favor carbamate over urea byproducts.
  • In Situ Monitoring : TLC or HPLC tracks intermediate conversion .

Q. How does the electronic nature of substituents (e.g., acetyl vs. nitro) influence reactivity and bioactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., acetyl) reduce nucleophilicity at the phenyl ring, affecting electrophilic substitution. Compare Hammett σ values (acetyl: σₚ = 0.50) to predict regioselectivity. Bioactivity assays (in vitro enzyme inhibition) quantify interactions with targets (e.g., acetylcholinesterase). QSAR models correlate substituent effects with IC₅₀ values .

Q. What computational methods predict intermolecular interactions in the solid state?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Visualizes close contacts (e.g., H⋯O, C⋯O) using CrystalExplorer.
  • DFT-D3 : Calculates dispersion-corrected lattice energies (e.g., PBE functional).
  • MEP Maps : Identify electrophilic/nucleophilic regions for hydrogen-bond donor/acceptor sites .

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